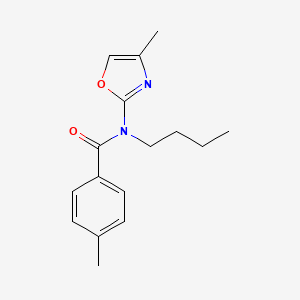

N-Butyl-4-methyl-N-(4-methyl-1,3-oxazol-2-yl)benzamide

Description

Properties

CAS No. |

57067-88-6 |

|---|---|

Molecular Formula |

C16H20N2O2 |

Molecular Weight |

272.34 g/mol |

IUPAC Name |

N-butyl-4-methyl-N-(4-methyl-1,3-oxazol-2-yl)benzamide |

InChI |

InChI=1S/C16H20N2O2/c1-4-5-10-18(16-17-13(3)11-20-16)15(19)14-8-6-12(2)7-9-14/h6-9,11H,4-5,10H2,1-3H3 |

InChI Key |

HFMVLLSXUNYXLP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C1=NC(=CO1)C)C(=O)C2=CC=C(C=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-4-methyl-N-(4-methyloxazol-2-yl)benzamide typically involves the condensation of 4-methylbenzoic acid with N-butylamine and 4-methyloxazole. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of N-Butyl-4-methyl-N-(4-methyloxazol-2-yl)benzamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-4-methyl-N-(4-methyloxazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or thioamides.

Scientific Research Applications

N-Butyl-4-methyl-N-(4-methyloxazol-2-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Butyl-4-methyl-N-(4-methyloxazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s structure can be compared to other benzamide derivatives with heterocyclic substitutions:

Key Observations :

- Heterocyclic Rings : The oxazole in the target compound provides an N,O-bidentate motif, distinct from thiazole (S,N) in and . This difference may alter metal-binding affinity and electronic properties .

- Biological Activity: Compounds with sulfanyl () or acylated amino groups () show higher bioactivity scores, suggesting that electron-rich substituents improve target engagement. The target compound’s oxazole may offer similar advantages via π-π stacking or hydrogen bonding .

Physicochemical Properties

- Solubility : The oxazole’s polarity may improve aqueous solubility compared to purely alkyl-substituted benzamides (e.g., 3-butoxy derivative in ).

- Melting Points : Heterocyclic benzamides (e.g., thiazole derivatives in ) often exhibit higher melting points (>150°C) due to crystalline packing, whereas the target compound’s butyl group might lower its melting point, enhancing processability .

Biological Activity

N-Butyl-4-methyl-N-(4-methyl-1,3-oxazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, properties, and biological effects of this compound, supported by data tables and relevant research findings.

The synthesis of this compound typically involves the condensation of 4-methylbenzoic acid with N-butylamine and 4-methyloxazole. The reaction is usually facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane or tetrahydrofuran.

| Property | Value |

|---|---|

| CAS Number | 57067-88-6 |

| Molecular Formula | C16H20N2O2 |

| Molecular Weight | 272.34 g/mol |

| IUPAC Name | This compound |

| InChI Key | HFMVLLSXUNYXLP-UHFFFAOYSA-N |

This compound exhibits its biological activity through interaction with various molecular targets. It may modulate the activity of specific enzymes or receptors, leading to diverse biological effects such as antimicrobial and anticancer activities. The precise pathways involved are still under investigation but are thought to include inhibition of key metabolic processes in target cells.

Anticancer Activity

Research indicates that compounds containing the oxazole moiety often exhibit significant anticancer properties. For example, derivatives similar to N-butylbenzamide have shown cytotoxic effects against various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells .

A study highlighted that certain derivatives demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, suggesting potential for further development as anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research into oxazole derivatives has revealed their effectiveness against various bacterial strains, indicating that this compound may possess similar properties .

Case Studies

Several studies have explored the biological activities of related compounds:

- Novel Derivatives : A study on 1,2,4-Oxadiazole derivatives found that modifications to the oxazole structure could enhance anticancer activity and selectivity against specific tumor types .

- Mechanistic Insights : Research on similar compounds has elucidated mechanisms involving inhibition of protein kinases and other cellular targets critical for cancer cell proliferation and survival .

Comparison with Similar Compounds

The unique combination of substituents in this compound distinguishes it from other benzamide derivatives. The presence of both butyl and methyloxazole groups may enhance its reactivity and bioactivity compared to simpler analogs.

| Compound Name | Biological Activity |

|---|---|

| N-butylbenzamide | Moderate antitumor activity |

| 4-Methylbenzamide | Limited bioactivity |

| N-(4-Methyloxazol-2-YL)benzamide | Significant antimicrobial properties |

Q & A

Basic: What are the established synthetic routes for N-Butyl-4-methyl-N-(4-methyl-1,3-oxazol-2-yl)benzamide, and how are reaction conditions optimized?

Answer:

The synthesis typically involves coupling 4-methylbenzoyl chloride with N-butyl-4-methyl-1,3-oxazol-2-amine under Schotten-Baumann conditions. Key steps include:

- Amide bond formation : Conducted in a biphasic system (water/dichloromethane) with sodium bicarbonate to neutralize HCl byproducts .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) is used to isolate the product.

- Optimization : Design of Experiments (DOE) methods, such as factorial designs, are applied to optimize parameters like temperature (40–60°C), stoichiometry (1:1.2 molar ratio), and reaction time (4–8 hours) to maximize yield (>75%) .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy : H and C NMR confirm regiochemistry and purity. For example, the oxazole proton resonates at δ 7.2–7.4 ppm, while the benzamide carbonyl appears at ~168 ppm in C NMR .

- X-ray crystallography : Orthorhombic crystal systems (e.g., space group ) with unit cell parameters ( Å, Å) resolve stereoelectronic effects and intermolecular interactions (e.g., π-π stacking) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., for ) .

Advanced: How can computational modeling predict the reactivity of this compound in catalytic or biological systems?

Answer:

- Quantum chemical calculations : Density Functional Theory (DFT) at the B3LYP/6-31G* level models frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the oxazole ring’s electron-deficient nature facilitates interactions with biological targets .

- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to enzymes (e.g., cytochrome P450), guiding structure-activity relationship (SAR) studies .

- Reaction path analysis : Transition state modeling identifies rate-limiting steps in synthetic pathways, such as amide bond formation barriers .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC50 variability)?

Answer:

- Standardized assays : Use uniform protocols (e.g., ATP-based viability assays) across studies to minimize variability. For instance, discrepancies in IC50 values (e.g., 10 µM vs. 50 µM) may arise from differences in cell lines (HEK293 vs. HeLa) or incubation times .

- Metabolic stability studies : LC-MS/MS quantifies compound degradation in serum (e.g., half-life <2 hours in rat plasma), clarifying bioavailability impacts .

- Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays to distinguish direct vs. off-target effects .

Basic: What are the key considerations for designing in vitro assays to evaluate this compound’s bioactivity?

Answer:

- Solubility : Pre-screen in DMSO/PBS mixtures (≤0.1% DMSO) to avoid precipitation. Critical for maintaining bioactive concentrations (>10 µM) .

- Control compounds : Include positive controls (e.g., staurosporine for apoptosis) and vehicle controls to normalize data.

- Endpoint selection : Multiparametric assays (e.g., Annexin V/PI for apoptosis) reduce false positives from single-readout systems .

Advanced: What mechanistic insights can be gained from studying substituent effects on the oxazole and benzamide moieties?

Answer:

- Electron-withdrawing groups (EWGs) : Trifluoromethyl substitution on benzamide increases metabolic stability (logP reduction by 0.5 units) but may reduce membrane permeability .

- Steric effects : Bulky substituents (e.g., tert-butyl) on the oxazole ring hinder binding to hydrophobic enzyme pockets, as shown in molecular dynamics simulations .

- Bioisosteric replacements : Replacing oxazole with thiazole improves solubility (2-fold increase in PBS) while retaining target affinity (ΔΔG <1 kcal/mol) .

Basic: How is the compound’s stability assessed under varying storage and experimental conditions?

Answer:

- Forced degradation studies : Expose to heat (40°C), light (ICH Q1B guidelines), and acidic/basic conditions (pH 1–13) for 48 hours. Monitor degradation via HPLC (e.g., >95% purity retention) .

- Lyophilization : Freeze-drying in trehalose (5% w/v) enhances shelf life (>12 months at −20°C) .

Advanced: What strategies address low yield or selectivity in multi-step syntheses of derivatives?

Answer:

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during benzamide coupling (yield improvement from 45% to 72%) .

- Flow chemistry : Continuous flow reactors enhance selectivity in exothermic steps (e.g., nitration) by precise temperature control (±2°C) .

- Catalytic systems : Palladium/copper bimetallic catalysts (e.g., Pd/CuI) promote Ullmann-type couplings with <5% side-product formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.